β-Amyloid (1-42), rat TFA
Description
Significance of β-Amyloid (1-42), rat TFA as a Research Tool in Alzheimer's Disease Pathogenesis Studies
The administration of this compound is a critical method for inducing Alzheimer's-like pathology in rat models, providing a platform to study the disease's progression and potential treatments. researchgate.netsigmaaldrich.com These models are instrumental in investigating the neurotoxic effects of the peptide, a central aspect of Alzheimer's pathogenesis. tocris.comnih.gov
Key research applications include:
Investigating Neurotoxicity: Studies have shown that β-Amyloid (1-42) induces cytotoxic effects on hippocampal slices. bioscience.co.ukglpbio.com It can cause morphological changes in nerve cells and lead to the retraction of cell processes. glpbio.com
Modeling Cognitive Deficits: The administration of β-Amyloid (1-42) in rats leads to impairments in learning and memory, which can be assessed through various behavioral tests. nih.gov
Studying Cellular Mechanisms: The peptide is used to explore the molecular pathways involved in neurodegeneration, such as oxidative stress, inflammation, and apoptosis. echelon-inc.comresearchgate.net For instance, it has been shown to increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2. tocris.commerckmillipore.com
The following table summarizes the biochemical properties of this compound:
| Property | Value |
| CAS Number | 166090-74-0 rndsystems.comechelon-inc.com |
| Molecular Weight | ~4415.26 - 4417.99 Da rndsystems.comechelon-inc.com |
| Amino Acid Sequence | DAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGLMVGGVVIA rndsystems.comechelon-inc.com |
| Purity | Typically ≥95% rndsystems.com |
| Form | Lyophilized powder sigmaaldrich.com |
Overview of Amyloid Hypothesis Research Utilizing this compound Models
The amyloid hypothesis posits that the accumulation of β-amyloid peptides in the brain is the primary event initiating the pathological cascade of Alzheimer's disease. mdpi.commdpi.com Research using rat models induced by β-Amyloid (1-42) has provided significant insights into this hypothesis.
Key findings from these studies include:
Aggregation and Plaque Formation: While β-Amyloid (1-42) is more prone to aggregation than other forms, some studies suggest that in the rat brain, it may require pre-incubation to form fibrillar structures, as factors within the rat brain might inhibit its assembly. jneurosci.org In contrast, β-Amyloid (1-40) has been observed to form amyloid fibrils more readily in vivo. jneurosci.org
Neuroinflammation and Neuronal Loss: Injection of β-Amyloid (1-42) into the rat hippocampus induces neuroinflammation, characterized by the activation of microglia and astrocytes, and leads to neuronal loss, particularly in the CA1 region. mdpi.complos.org This mimics the inflammatory response seen in human Alzheimer's disease brains. plos.org
Synaptic and Cognitive Dysfunction: The administration of β-Amyloid (1-42) oligomers impairs spatial working memory and disrupts insulin (B600854) signaling in the hippocampus. nih.gov Studies have demonstrated a significant decrease in spatial memory in tasks like the Morris water maze and an impairment of synaptic plasticity. mdpi.comresearchgate.net
Oxidative Stress: Evidence suggests that oxidative stress is a key mechanism in β-amyloid-induced neurotoxicity. echelon-inc.com Exposure to the peptide increases lipid peroxidation and protein oxidation in cultured cells. echelon-inc.com
The table below presents a summary of research findings from studies using rat models induced with β-Amyloid (1-42):
| Research Focus | Key Findings |
| Cognitive Function | Impaired spatial working memory and reference memory. nih.govnih.gov |
| Synaptic Plasticity | Impairment of long-term potentiation (LTP) in the hippocampus. mdpi.comresearchgate.net |
| Histopathology | Neuronal loss and gliosis in the hippocampus, particularly the CA1 region. mdpi.complos.org Increased tau protein levels. mdpi.com |
| Cellular Mechanisms | Disrupted insulin signaling, increased oxidative stress, and induction of apoptosis. echelon-inc.comnih.gov |
Properties
Molecular Formula |
C₁₉₉H₃₀₇N₅₃O₅₉S.C₂HF₃O₂ |
|---|---|
Molecular Weight |
4532.04 |
sequence |
One Letter Code: DAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGLMVGGVVIA |
Origin of Product |
United States |
Methodological Approaches in β Amyloid 1 42 , Rat Tfa Research
Preparation and Formulation for Experimental Applications
The aggregation state of β-Amyloid (1-42) is a critical determinant of its neurotoxic effects. Therefore, precise preparation and formulation are paramount for investigating its pathological roles.
To obtain a homogenous and monomeric starting solution, which is often a prerequisite for controlled aggregation studies, pre-existing aggregates in lyophilized β-Amyloid (1-42), rat TFA must be disassembled. Several techniques involving strong solvents and alkaline solutions are employed for this purpose.
Trifluoroacetic acid (TFA) is a strong acid used to break down the hydrogen bonds within β-amyloid aggregates, thereby promoting a monomeric state. frontiersin.org The TFA counter-ion in commercially available synthetic Aβ peptides helps in maintaining a highly monomeric starting material suitable for aggregation and seeding studies. rpeptide.com
A common protocol involves dissolving the lyophilized β-Amyloid (1-42) peptide in neat TFA. frontiersin.org This is followed by concentrating the solution in vacuo and then re-dissolving it in Hexafluoroisopropanol (HFIP) to maintain the disaggregated state. frontiersin.org In another variation of this method, 0.1 mg of Aβ(1–42) is dissolved in 100 µL of TFA and sonicated. An additional 1 mL of TFA is then added to ensure complete solubilization. The solvent is subsequently evaporated under a stream of nitrogen. nih.gov To ensure complete removal of residual TFA, this process is often followed by multiple cycles of re-dissolving in HFIP and evaporation. nih.gov
Hexafluoroisopropanol (HFIP) is a fluorinated alcohol that effectively disaggregates β-amyloid peptides. researchgate.net A widely adopted method involves dissolving the solid Aβ peptide in cold HFIP and incubating it at room temperature for at least an hour to ensure monomerization and randomization of its structure. medchemexpress.commedchemexpress.commedchemexpress.combiocompare.com The HFIP is then removed by evaporation, leaving a peptide film that can be stored at low temperatures. medchemexpress.commedchemexpress.commedchemexpress.combiocompare.com For experimental use, this film is often dissolved in an anhydrous solvent like Dimethyl sulfoxide (B87167) (DMSO) before further dilution into the appropriate buffer. biocompare.com
Sodium hydroxide (B78521) (NaOH) offers an alternative approach to monomerization by utilizing a high pH environment. researchgate.net Protocols suggest dissolving the peptide in 10 mM NaOH. nih.govabcam.cn However, studies have shown that this concentration may not be sufficient to completely prevent pre-aggregation, leading to variability in self-assembly kinetics. acs.org A more reliable protocol proposes the use of 50 mM NaOH, which ensures a consistently high pH (typically above 12.0) and yields highly monomeric preparations. nih.govacs.org The peptide is dissolved in 50 mM NaOH with a brief sonication, followed by rapid freezing in liquid nitrogen for storage at -80 °C. nih.gov
Table 1: Comparison of Monomerization Techniques for this compound
| Technique | Primary Reagent(s) | General Protocol | Advantages | Considerations |
| TFA Pretreatment | Trifluoroacetic Acid (TFA), Hexafluoroisopropanol (HFIP) | Dissolution in TFA, evaporation, followed by HFIP treatment and evaporation. frontiersin.orgnih.gov | Effective disaggregation and provides a monomeric starting material. frontiersin.orgrpeptide.com | Time-consuming and requires careful removal of cytotoxic solvents. researchgate.net |
| HFIP Method | Hexafluoroisopropanol (HFIP) | Dissolution in cold HFIP, incubation, and evaporation to form a peptide film. medchemexpress.commedchemexpress.commedchemexpress.combiocompare.com | Widely used and effective for monomerization. researchgate.net | HFIP must be completely removed as it can be cytotoxic and may not fully eliminate pre-aggregates. researchgate.netabcam.cn |
| NaOH Method | Sodium Hydroxide (NaOH) | Dissolution in NaOH solution (10 mM or 50 mM), sonication, and storage at low temperatures. nih.govabcam.cnacs.org | Simple and can produce highly monomeric and seed-free solutions, especially at 50 mM. nih.govacs.org | Incomplete monomerization can occur at lower NaOH concentrations. acs.org |
Once a monomeric stock of β-Amyloid (1-42) is prepared, it can be induced to form oligomers and fibrils in a controlled manner. Soluble Aβ oligomers are considered a primary neurotoxic species in Alzheimer's disease. researchgate.netfrontiersin.org
A common protocol for generating oligomers involves diluting the monomeric peptide solution into a physiological buffer, such as phosphate-buffered saline (PBS) at a pH of 7.4, and incubating it at a specific temperature. frontiersin.org For instance, incubating the peptide in PBS at room temperature for 3 hours can ensure adequate oligomerization. frontiersin.org Another method involves aging the solution for 48 hours at 4-8 °C, followed by centrifugation to separate the soluble oligomers in the supernatant. medchemexpress.combiocompare.com
Fibrillization can be initiated by incubating the monomeric or oligomeric solutions at 37 °C with agitation. nih.gov The process can be monitored using techniques like Thioflavin T (ThT) fluorescence assays, which detect the formation of β-sheet structures characteristic of amyloid fibrils. nih.govacs.org
While chemical synthesis is a common method for producing β-Amyloid (1-42), recombinant expression in systems like Escherichia coli (E. coli) offers an alternative for generating larger quantities of the peptide. rpeptide.com A DNA sequence encoding the human β-Amyloid (1-42) sequence, which is homologous to the rat and mouse versions, can be expressed in E. coli. rpeptide.comechelon-inc.com The recombinantly expressed peptide is then purified to high standards to ensure consistency. rpeptide.com Recombinant proteins are often supplied as a lyophilized powder and can be reconstituted in solutions like 1% ammonium (B1175870) hydroxide. fishersci.com
Disaggregation and Monomerization Techniques for this compound
In Vivo Administration Techniques in Rodent Models
To study the effects of this compound in a living organism, it is administered to rodent models, primarily rats and mice. The most common method is direct injection into the brain to bypass the blood-brain barrier. nih.govspringernature.com
Stereotaxic infusion is a precise technique used to deliver β-Amyloid (1-42) to specific brain regions, such as the hippocampus, which is heavily affected in Alzheimer's disease. nih.govspringernature.comfrontiersin.org This method allows for targeted studies on the effects of the peptide on a particular brain circuit. nih.govspringernature.com The procedure involves anesthetizing the animal and using a stereotaxic frame to accurately guide a Hamilton syringe for the injection. medchemexpress.commedchemexpress.comfrontiersin.org The peptide, often in its oligomeric form, is infused slowly to minimize tissue damage. medchemexpress.commedchemexpress.com
Intracerebroventricular (ICV) injection is another widely used technique where the peptide is administered into the cerebral ventricles. frontiersin.orgmdpi.com This allows for a wider distribution of the peptide throughout the brain. mdpi.com Studies have shown that ICV administration of well-characterized Aβ1-42 oligomers can induce dysfunction in spatial memory and impair synaptic plasticity in rats. mdpi.com
Table 2: In Vivo Administration Techniques for β-Amyloid (1-42) in Rodent Models
| Technique | Target Area | Description | Key Findings |
| Stereotaxic Infusion | Specific brain regions (e.g., Hippocampus) | Precise injection into a targeted brain area using a stereotaxic frame. nih.govspringernature.com | Allows for the study of localized pathological effects of Aβ(1-42). nih.govspringernature.com Can induce neuroinflammation and neuronal loss in the targeted region. frontiersin.org |
| Intracerebroventricular (ICV) Injection | Cerebral Ventricles | Injection into the fluid-filled spaces of the brain for broader distribution. frontiersin.orgmdpi.com | Leads to widespread diffusion of Aβ species in the brain. mdpi.com Can cause significant spatial memory deficits and synaptic plasticity impairment. mdpi.com |
Intracerebroventricular (ICV) Infusion of this compound
Intracerebroventricular (ICV) infusion is a widely used technique to introduce β-Amyloid (1-42) into the brains of rats, creating models that mimic certain aspects of neurodegenerative diseases. nih.govturkishneurosurgery.org.tr This method allows for the widespread distribution of the peptide throughout the brain. mdpi.com Following ICV administration of well-characterized toxic soluble β-Amyloid (1-42) species, studies have observed significant decreases in spatial memory and impairments in synaptic plasticity. mdpi.com Histological analyses have further supported these findings, revealing a decreased number of viable neurons and increased levels of tau protein. mdpi.com
Research has shown that ICV injection of β-Amyloid (1-42) can modify the temporal patterns of cognitive performance and alter the daily profiles of oxidative stress parameters in the temporal cortex of rats. nih.gov Specifically, levels of malondialdehyde (MDA), protein carbonyls, and total antioxidant capacity exhibit day-night oscillations that are disrupted by the presence of β-Amyloid aggregates. nih.gov Furthermore, this administration route has been shown to significantly increase caspase-3 activity, a key enzyme in apoptosis, particularly in aged rats. nih.govturkishneurosurgery.org.tr Lipid peroxidation is also significantly increased in both young adult and aged rats following ICV injection. nih.govturkishneurosurgery.org.tr
The following table summarizes the key findings from studies utilizing ICV infusion of β-Amyloid (1-42) in rats.
| Finding | Brain Region(s) | Age Group | Reference |
| Decreased spatial memory | Hippocampus | Not Specified | mdpi.com |
| Impaired synaptic plasticity (LTP) | Hippocampus | Not Specified | mdpi.com |
| Decreased number of viable neurons | Hippocampus | Not Specified | mdpi.com |
| Increased tau levels | Hippocampus | Not Specified | mdpi.com |
| Modified temporal patterns of cognitive performance | Temporal Cortex | Adult | nih.gov |
| Altered daily profiles of oxidative stress | Temporal Cortex | Adult | nih.gov |
| Increased caspase-3 activity | Hippocampus, Temporal Cortex, Parietal Cortex | Aged | nih.govturkishneurosurgery.org.tr |
| Increased lipid peroxidation | Temporal Cortex, Parietal Cortex | Young Adult & Aged | nih.govturkishneurosurgery.org.tr |
Intra-hippocampal Administration of this compound
Direct administration of β-Amyloid (1-42) oligomers into the hippocampus provides a more targeted approach to study its effects on a specific brain region heavily implicated in learning and memory. springernature.com This method has been shown to acutely impair spatial working memory in rats. nih.gov In conjunction with cognitive deficits, intra-hippocampal administration of β-Amyloid (1-42) oligomers leads to impairments in insulin (B600854) signaling, as evidenced by decreased plasma membrane translocation of the glucose transporter GLUT4 and reduced phosphorylation of Akt. nih.gov These findings suggest that elevated levels of β-Amyloid (1-42) may lead to cognitive impairment by interfering with hippocampal insulin signaling. nih.gov
Studies utilizing this technique have also investigated the role of inflammation. The infusion of fibrillary forms of β-Amyloid (1-42) into the hippocampus can lead to cognitive impairments associated with astrogliosis, an increase in the number of astrocytes due to the destruction of nearby neurons. nih.gov
Chronic Infusion Paradigms Using Osmotic Minipumps for this compound Delivery
To investigate the effects of sustained exposure to β-Amyloid (1-42), researchers employ chronic infusion paradigms using osmotic minipumps. These devices allow for the continuous, long-term delivery of the peptide into the brain. nih.govoup.comdoi.org This method is considered valuable for studying the progressive nature of neurodegeneration. nih.gov
Continuous intracerebroventricular infusion of β-Amyloid (1-42) over a period of two weeks has been shown to induce learning and memory deficits in rats. nih.gov Interestingly, while this infusion impairs cognitive performance, it does not necessarily lead to a decrease in choline (B1196258) acetyltransferase (ChAT) activity in the hippocampus, an enzyme crucial for acetylcholine (B1216132) synthesis. nih.gov In some studies, a mixture of human Aβ (1-40) and Aβ (1-42) is dissolved in a solution containing acetonitrile (B52724) and trifluoroacetic acid (TFA) to prevent aggregation within the minipump before being chronically infused. oup.com
In Vitro Assay Systems for this compound Studies
In vitro models offer controlled environments to dissect the cellular and molecular mechanisms of β-Amyloid (1-42) neurotoxicity.
Cell Culture Models Utilizing this compound
Cell culture models are instrumental in studying the direct effects of β-Amyloid (1-42) on various cell types of the central nervous system. biorxiv.org Studies have utilized rat neuromicrovascular endothelial cells to investigate the cytotoxic effects of β-Amyloid peptides. researchgate.net Exposure of these cells to β-Amyloid (1-42) has been shown to significantly decrease cell viability and enhance apoptosis and necrosis rates. researchgate.net
Tri-culture models, consisting of rat primary neurons, astrocytes, and microglia, provide a more complex and physiologically relevant in vitro system to study the interplay between different cell types in response to β-Amyloid (1-42). biorxiv.org These models are particularly useful for examining processes like microglial clearance of β-Amyloid and the resulting inflammatory responses. biorxiv.org
Acute Brain Slice Preparations for this compound Exposure
Acute brain slice preparations from rats offer an ex vivo model that preserves the intricate neural circuitry of specific brain regions, such as the hippocampus. jove.compnas.org These slices can be exposed to β-Amyloid (1-42) to study its immediate effects on synaptic transmission and plasticity. A key finding from this approach is that β-Amyloid (1-42) oligomers can rapidly impair long-term potentiation (LTP), a cellular correlate of learning and memory. mdpi.commdpi.comfrontiersin.org
The following table summarizes the effects of β-Amyloid (1-42) on acute brain slice preparations.
| Effect | Brain Region | Measurement | Reference |
| Impaired Long-Term Potentiation (LTP) | Hippocampus | Electrophysiology | mdpi.commdpi.comfrontiersin.org |
| Inhibition of LTP | Hippocampus (CA1) | Electrophysiology | doi.org |
| Rescue of LTP inhibition by β-Caryophyllene | Entorhinal Cortex | Electrophysiology | mdpi.com |
Analytical and Characterization Methods for this compound Aggregation States in Research
The aggregation state of β-Amyloid (1-42) is a critical determinant of its neurotoxicity. Therefore, various analytical methods are employed to characterize the different species, from monomers to oligomers and fibrils.
To prepare different aggregation states for study, synthetic β-Amyloid (1-42) is often first treated with solvents like hexafluoro-2-propanol (HFIP) or trifluoroacetic acid (TFA) to ensure a monomeric starting state. jove.comnih.govmedchemexpress.com The peptide is then typically dissolved in a solvent like dimethyl sulfoxide (DMSO) and diluted into a buffer to initiate aggregation under controlled conditions. nih.govmedchemexpress.com
Techniques used to characterize the resulting aggregates include:
Atomic Force Microscopy (AFM): This high-resolution imaging technique allows for the visualization of the morphology and size of different β-Amyloid (1-42) aggregates. mdpi.com
Native Gel Electrophoresis: This method can be used to confirm the monomeric or dimeric state of β-Amyloid (1-42) stock solutions. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for the quantitative determination of β-Amyloid (1-42) in biological samples. mybiosource.commdpi.com
Mass Spectrometry: This technique can confirm the identity of different β-Amyloid species, including dimers. acs.org
Mechanistic Elucidation of β Amyloid 1 42 , Rat Tfa Neurotoxicity in Experimental Models
Molecular and Cellular Targets of β-Amyloid (1-42), rat TFA
This compound, the rat homolog of the human peptide central to Alzheimer's disease pathology, serves as a critical tool in experimental models to unravel the mechanisms of neurodegeneration. 2bscientific.comeurogentec.com Its neurotoxic effects are attributed to its propensity to aggregate, forming soluble oligomers and insoluble fibrils that interact with various cellular components, leading to widespread neuronal dysfunction and death. medchemexpress.commedchemexpress.com The trifluoroacetate (B77799) (TFA) salt form ensures a highly monomeric starting material suitable for aggregation and neurotoxicity studies. rpeptide.com Evidence from these models suggests that oxidative stress, marked by increased lipid peroxidation and protein oxidation, is a key mechanism in its induced neurotoxicity. 2bscientific.comtebubio.com
In experimental settings, β-Amyloid (1-42) demonstrates direct cytotoxic effects on primary neuronal cells. cdnsciencepub.comglpbio.com Studies using cultured rat hippocampal and cerebellar granule neurons show that exposure to aggregated Aβ (1-42) leads to a significant reduction in cell viability and triggers apoptotic pathways. neurofit.comresearchgate.netresearchgate.net This neurotoxicity is often time- and dose-dependent. oatext.comresearchgate.net For instance, treatment of primary neuronal cultures with Aβ (1-42) can induce a 30% decrease in cell viability as measured by MTT and LDH assays. nih.gov This neuronal damage is characterized by morphological changes, including neurite degeneration and the appearance of pyknotic nuclei. researchgate.netnih.gov
| Cell Type | Observed Effect | Key Findings | References |
|---|---|---|---|
| Neurons (Hippocampal, Cortical) | Cytotoxicity, Apoptosis, Neurite Degeneration | Dose-dependent reduction in cell viability; induction of caspase-3 activation; morphological damage. | neurofit.comoatext.comnih.govfrontiersin.org |
| Astrocytes | Activation, Resistance to direct toxicity | Upregulation of GFAP; release of inflammatory mediators; do not exhibit the same loss of viability as neurons. | researchgate.netnih.govmdpi.com |
| Microglia | Activation, Membrane Depolarization | Contributes to neuroinflammatory response; rapid, NMDA-R dependent depolarization induced by oligomers. | nih.govmdpi.comresearchgate.net |
The neurotoxic effects of β-Amyloid (1-42) are not solely due to direct membrane disruption but are significantly mediated through interactions with specific cell surface receptors. medchemexpress.commedchemexpress.com Oligomeric forms of Aβ (1-42) bind to various neuronal receptors, triggering downstream signaling cascades that result in calcium dyshomeostasis, oxidative stress, and synaptic failure. medchemexpress.commedchemexpress.eu
A primary mechanism of β-Amyloid (1-42) toxicity involves the N-methyl-D-aspartate receptor (NMDAR), a key player in glutamatergic neurotransmission and synaptic plasticity. researchgate.netd-nb.info Studies have shown that Aβ (1-42) enhances NMDAR-mediated synaptic transmission and calcium (Ca2+) influx, leading to excitotoxicity. nih.govnih.govmdpi.com This interaction can lead to the downregulation of NMDAR subunits, such as GluN2A and GluN2B, at both the protein and mRNA levels in brain regions like the entorhinal cortex. nih.gov The pathogenic effects and neuronal uptake of Aβ (1-42) can be blocked by NMDAR antagonists like MK801, suggesting that receptor blockade is a viable neuroprotective strategy. oatext.comnih.gov In some models, bilateral hippocampal injections of Aβ (1-42) in rats were found to increase the mRNA expression of NMDA receptor subunits 2A and 2B. medchemexpress.commedchemexpress.com This dysregulation of NMDAR function is a critical step leading to synaptic disruption and neuronal death. nih.govfrontiersin.org
Beyond excitatory synapses, β-Amyloid (1-42) also impacts inhibitory neurotransmission. Research indicates that Aβ (1-42) can increase ambient levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.gov This elevation may lead to the activation of extrasynaptic GABAA receptors, which mediate tonic inhibition. nih.gov In vitro studies on rat somatosensory cortex have demonstrated that acute application of Aβ (1-42) depresses inhibitory postsynaptic currents (IPSCs) through a postsynaptic mechanism. nih.gov This effect is attributed to the downregulation and internalization of GABAA receptors, thereby weakening synaptic inhibition. nih.gov This disruption of the excitatory/inhibitory balance can contribute to the network hyperexcitability observed in early stages of Alzheimer's disease models.
Aβ (1-42) oligomers have been shown to form a high-affinity signaling complex with cellular prion protein (PrPc), which in turn interacts with and activates metabotropic glutamate (B1630785) receptor 5 (mGluR5). d-nb.infonih.govresearchgate.net This trimolecular interaction is a crucial pathway for Aβ-induced synaptotoxicity. mdpi.com The binding of Aβ oligomers to PrPc facilitates the clustering and activation of mGluR5, leading to elevated intracellular calcium and subsequent synaptic deterioration. nih.gov This complex disrupts downstream signaling, uncoupling mGluR5 from activating protein kinase C (PKC) while still affecting other pathways. d-nb.info The interaction between Aβ (1-42) oligomers, PrPc, and mGluR5 represents a key pathogenic mechanism, and targeting this complex is a significant area of therapeutic research. medchemexpress.commedchemexpress.comnih.gov
A primary consequence of the molecular and cellular interactions of β-Amyloid (1-42) is profound synaptic dysfunction, which occurs before widespread neuronal loss. nih.gov Aβ oligomers are considered the primary synaptotoxic species. medchemexpress.com In rat experimental models, administration of aggregated Aβ (1-42) impairs synaptic plasticity, most notably by inhibiting long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus. nih.govnih.gov
This synaptic failure is driven by alterations in the expression and localization of key synaptic proteins. Studies on rat entorhinal cortex slices exposed to Aβ (1-42) revealed rapid, NMDA receptor-dependent degradation of both presynaptic and postsynaptic proteins. nih.govfrontiersin.org
| Protein Type | Protein Name | Effect of Aβ (1-42) Exposure |
|---|---|---|
| Presynaptic | Synaptophysin | Marked Reduction |
| VGluT2 | Increased Protein Level | |
| Postsynaptic | PSD95 | Reduction |
| GluN2B | Reduced Protein and mRNA | |
| Postsynaptic | GluN2A | Reduced mRNA |
These changes disrupt the structural and functional integrity of synapses, leading to the cognitive deficits observed in animal models of Alzheimer's disease. nih.govnih.gov The loss of synaptic connections is a critical early event in the neurodegenerative cascade initiated by β-Amyloid (1-42). medchemexpress.comnih.gov
Synaptic Dysfunction Induced by this compound
Intracellular Signaling Cascades Affected by this compound
β-Amyloid (1-42) exerts its neurotoxic effects by hijacking and dysregulating several critical intracellular signaling pathways. These disruptions translate the initial synaptic insults into broader cellular dysfunction and, ultimately, neuronal death.
A primary and early event in β-Amyloid (1-42) neurotoxicity is the disruption of intracellular calcium (Ca²⁺) homeostasis. nih.govnih.gov It is widely accepted that neuronal death in Alzheimer's disease is related to disturbed intracellular Ca²⁺ levels. nih.gov β-Amyloid (1-42) oligomers can increase cytosolic Ca²⁺ concentrations through multiple mechanisms. medchemexpress.com One proposed mechanism involves the formation of Ca²⁺-permeable pores or channels in the neuronal membrane, leading to a deleterious influx of extracellular calcium. nih.govmdpi.com Additionally, β-Amyloid (1-42) has been shown to disturb calcium homeostasis by activating specific glutamate receptors, particularly GluN2B-containing N-methyl-D-aspartate (NMDA) receptors in rat cerebral cortical neurons. nih.gov This peptide also potentiates Ca²⁺ release from intracellular stores like the endoplasmic reticulum (ER) by sensitizing inositol (B14025) 1,4,5-trisphosphate (InsP3) and ryanodine (B192298) receptors (RyR). mdpi.com This sustained elevation of intracellular Ca²⁺ triggers downstream pathological events, including mitochondrial dysfunction and the activation of apoptotic pathways. mdpi.commdpi.com
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial for regulating cellular processes including synaptic plasticity and survival, is aberrantly activated by β-Amyloid (1-42). nih.gov In rat hippocampal slice preparations, β-Amyloid (1-42) has been demonstrated to couple to the MAPK cascade, specifically activating the 42 kDa isoform of the extracellular signal-regulated kinase (ERK2). nih.gov This activation can be mediated through α7 nicotinic acetylcholine (B1216132) receptors (nAChRs), which may function as receptors for β-Amyloid (1-42). nih.gov While acute activation of this pathway is part of normal cellular function, chronic activation by persistent β-Amyloid exposure can lead to a downstream downregulation of ERK2 and impaired phosphorylation of its targets, ultimately contributing to synaptic dysfunction. nih.gov Other MAPK family members, such as p38 MAPK, are also implicated in β-Amyloid-induced neurotoxicity. arigobio.com
The cAMP-dependent protein kinase A (PKA) pathway, essential for memory consolidation and LTP, is another key target of β-Amyloid (1-42) toxicity. nih.gov Studies in cultured hippocampal neurons show that treatment with β-Amyloid (1-42) leads to the inactivation of PKA. nih.gov The proposed mechanism involves the inhibition of adenylate cyclase, leading to lower cAMP levels, which prevents the dissociation of the PKA catalytic subunits from its regulatory subunits. nih.gov This inactivation prevents the phosphorylation of downstream targets like the cAMP-response element-binding protein (CREB), a transcription factor necessary for the synthesis of proteins that underpin long-term memory. nih.govnih.gov In contrast, some evidence suggests that β-Amyloid, in conjunction with other molecules like amylin, can elevate cAMP and Ca²⁺, thereby activating signaling mediators including PKA/B and the proto-oncogene cFOS. This discrepancy may reflect different experimental conditions or compensatory responses. However, research in rat models has shown that inhibiting PKA can paradoxically prevent β-Amyloid-induced memory impairments, suggesting a complex and potentially detrimental role for dysregulated PKA signaling in the disease context. nih.gov
JUN Kinase Activation in Response to this compound
The c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) family, has been identified as a key mediator in the neurotoxic effects of β-Amyloid (1-42). In experimental models utilizing rat primary cortical neurons, exposure to fibrillar forms of β-Amyloid (1-42) leads to a significant activation of the JNK pathway. This activation is a crucial step in the cascade of events that ultimately results in neuronal apoptosis.
The mechanism involves the phosphorylation of JNK, which in turn phosphorylates its downstream target, the transcription factor c-Jun. Activated c-Jun then modulates the expression of various genes involved in apoptotic pathways. Inhibition of the JNK pathway has been shown to provide protection against β-Amyloid (1-42)-induced neuronal cell death in these models, underscoring its central role in mediating the neurotoxicity of this peptide. The activation of JNK is considered an early event in the response of neurons to β-Amyloid (1-42) exposure.
Oxidative Stress and Mitochondrial Dysfunction in this compound Models
Induction of Reactive Oxygen Species (ROS) Production
A primary mechanism through which this compound exerts its neurotoxic effects is by inducing oxidative stress. In rat primary embryonic hippocampal neuronal cultures and in vivo rat models of Alzheimer's disease, β-Amyloid (1-42) has been shown to stimulate the production of reactive oxygen species (ROS). This surge in ROS leads to a state of oxidative stress within the neurons, characterized by increased levels of protein oxidation and lipid peroxidation. The accumulation of these oxidative damage markers is directly correlated with the neurotoxicity observed in response to β-Amyloid (1-42) exposure. The generation of ROS is considered a pivotal event that precedes and contributes to subsequent mitochondrial dysfunction and neuronal apoptosis.
Impairment of Mitochondrial Respiratory Function and ATP Generation
Mitochondria are primary targets of β-Amyloid (1-42)-induced toxicity. In studies using isolated rat brain mitochondria and primary rat hippocampal neurons, β-Amyloid (1-42) has been demonstrated to significantly impair mitochondrial respiratory function. This impairment is multifaceted, involving the inhibition of key enzyme complexes within the electron transport chain, notably Complex I and Complex IV.
The compromised electron transport chain function leads to a decrease in the mitochondrial respiratory coefficient and a subsequent reduction in the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. Research indicates that the aggregated, or fibrillar, form of β-Amyloid (1-42) is particularly potent in inducing this mitochondrial dysfunction. Furthermore, mitochondria isolated from aged rats have been shown to be more susceptible to the detrimental effects of β-Amyloid (1-42) on respiration and energy production.
| Parameter | Effect of β-Amyloid (1-42) | Experimental Model |
| Mitochondrial Respiration | Decreased | Isolated rat brain mitochondria |
| ATP Production | Reduced | Rat primary hippocampal neurons |
| Electron Transport Chain | Inhibition of Complex I & IV | Isolated rat brain mitochondria |
| Mitochondrial Susceptibility | Increased in aged models | Mitochondria from aged rats |
Alterations in Mitochondrial Dynamics and Morphology
Beyond its impact on respiratory function, β-Amyloid (1-42) also disrupts the dynamic nature and morphology of mitochondria in rat neurons. Healthy mitochondrial function relies on a delicate balance between fission (division) and fusion (merging) processes. In primary rat neurons exposed to oligomeric forms of β-Amyloid (1-42), a significant shift towards mitochondrial fission is observed.
Association with Acetyl CoA and Krebs Cycle Enzyme Activities
The neurotoxic effects of β-Amyloid (1-42) extend to the core of cellular energy metabolism, specifically the Krebs (or tricarboxylic acid, TCA) cycle. In rat experimental models, β-Amyloid (1-42) has been shown to attenuate the activity of this crucial metabolic pathway. A key point of inhibition is the pyruvate (B1213749) dehydrogenase complex (PDH), a multi-enzyme complex responsible for converting pyruvate into acetyl-CoA, the primary substrate for the Krebs cycle.
By impairing PDH activity, β-Amyloid (1-42) effectively reduces the availability of acetyl-CoA, thereby limiting the metabolic flux through the Krebs cycle. In addition to PDH, other critical enzymes within the cycle, such as α-ketoglutarate dehydrogenase (KGDH), have also been identified as targets for inhibition by β-Amyloid (1-42) in rat brain synaptosomes. This disruption of central energy metabolism contributes significantly to the neuronal dysfunction and demise observed in these experimental models.
| Enzyme/Metabolite | Effect of β-Amyloid (1-42) | Consequence |
| Pyruvate Dehydrogenase (PDH) | Inhibition | Reduced Acetyl-CoA production |
| α-Ketoglutarate Dehydrogenase | Inhibition | Impaired Krebs Cycle flux |
| Acetyl-CoA | Decreased availability | Diminished substrate for Krebs Cycle |
Neuroinflammation and Immune Responses to this compound
In rat models, the introduction of β-Amyloid (1-42) elicits a robust neuroinflammatory response, primarily mediated by the activation of glial cells, including microglia and astrocytes. Upon exposure to β-Amyloid (1-42), these immune cells of the central nervous system become activated and undergo morphological and functional changes.
Activated microglia and astrocytes release a variety of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The production of these inflammatory mediators is often driven by the activation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. This sustained neuroinflammatory environment contributes to the ongoing neuronal damage and neurodegeneration observed in these models. Interestingly, some studies have also reported the induction of anti-inflammatory responses, such as the upregulation of microRNA-146a-5p in astrocytes, suggesting a complex and multifaceted immune response to β-Amyloid (1-42) in the rat brain.
Impact on Cholinergic and GABAergic Systems by this compound
Beyond neuroinflammation, β-Amyloid (1-42) exerts significant effects on key neurotransmitter systems, particularly the cholinergic and GABAergic systems, which are crucial for cognitive function.
In vivo studies have demonstrated that the administration of Aβ peptides, including Aβ (1-42), can induce cholinergic hypofunction. nih.gov Specifically, Aβ (1-42) has been shown to be toxic to cholinergic neurons, leading to a reduction in choline (B1196258) acetyltransferase (ChAT)-immunoreactive cell bodies in the basal forebrain and fibers in the cerebral cortex. nih.gov Functionally, Aβ (1-42) can inhibit acetylcholine (ACh) release from rat hippocampal slices. nih.gov
The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is also impacted by β-Amyloid (1-42). High concentrations of Aβ have been found to inhibit the nicotine-induced release of GABA in the rat hippocampus, both in vivo and in vitro. plos.org This disruption of the excitatory/inhibitory balance is a critical aspect of Aβ-induced network instability. mdpi.com Chronic exposure to Aβ (1-42) in the mouse hippocampus has been shown to increase the expression of the Na-K-Cl cotransporter 1 (NKCC1), a key regulator of intracellular chloride and GABAergic signaling. mdpi.com
Contribution of this compound to Tau Pathophysiology in Models
A critical aspect of Alzheimer's disease pathology is the interplay between β-Amyloid and the microtubule-associated protein Tau. Experimental models utilizing β-Amyloid (1-42) have been instrumental in elucidating this relationship.
A growing body of evidence suggests that Aβ is upstream of Tau pathology. oup.com In a rat model, the induction of an AD-like β-amyloid precursor protein (βAPP) processing, leading to levels of human Aβ similar to those in AD patients, was sufficient to trigger a gradual hyperphosphorylation of endogenous Tau. oup.com This hyperphosphorylation occurred months before the formation of amyloid plaques and tangle-like aggregates. oup.com Short-term treatment with Aβ (1-42) monomers has been shown to induce a conformational, PHF-like change in Tau, accompanied by hyperphosphorylation at specific pathological sites. nih.gov
Glycogen synthase kinase-3 (GSK-3) is a key enzyme implicated in both the production of Aβ and the hyperphosphorylation of Tau. semanticscholar.orgnih.gov Aβ has been shown to activate GSK-3 in vitro. nih.gov In diabetic rat brains, which exhibit increased GSK-3 activity, there is an overproduction of Aβ42 and hyperphosphorylation of Tau. semanticscholar.org Inhibition of GSK-3 can attenuate these effects. semanticscholar.org Furthermore, spherical aggregates of β-Amyloid (1-42) have been found to activate GSK-3β, suggesting a direct link between Aβ aggregation and the activation of this critical kinase in the pathway to Tau pathology. pnas.org The activation of GSK-3β by oligomeric Aβ is considered a key step in Aβ-mediated neuritic damage. nih.gov
Application of β Amyloid 1 42 , Rat Tfa in Modeling Neurodegenerative Disorders
Development and Validation of Alzheimer's Disease (AD) Rodent Models Using β-Amyloid (1-42), rat TFA
The creation of reliable animal models is a cornerstone of neurodegenerative disease research. Injecting synthetic β-Amyloid (1-42) peptides into the brains of non-transgenic rodents is a common method to simulate the amyloid pathology seen in AD. nih.govresearchgate.net These models are instrumental in studying the direct effects of the peptide on the brain, independent of genetic modifications. The trifluoroacetate (B77799) (TFA) salt form of the peptide is often used in these preparations. nih.gov The soluble oligomeric forms of the Aβ peptide are considered the critical initiators of neurotoxicity in the pathogenesis of AD. medchemexpress.com
A primary goal of AD modeling is to reproduce the cognitive decline that is a hallmark of the disease. Administration of β-Amyloid (1-42) to rats successfully induces impairments in learning and memory. These deficits are evaluated using a variety of behavioral tasks.
For instance, rats infused with β-Amyloid (1-42) show significant impairments in spatial reference and working memory when tested in the water maze task. nih.gov They also exhibit reduced spontaneous alternation behavior in a Y-maze task and impaired retention in passive avoidance learning tests. nih.gov Similarly, in a radial arm maze task, Aβ(1-42)-treated rats show an increase in both working memory and reference memory errors, indicating deficits in spatial memory formation. farmaciajournal.com Studies have demonstrated that soluble oligomers of β-Amyloid (1-42) can inhibit long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the rat dentate gyrus. nih.gov This suggests that non-fibrillar forms of the peptide can disrupt neuronal signaling long before cell death occurs. nih.gov
Table 1: Cognitive Impairments in β-Amyloid (1-42) Rat Models
| Behavioral Test | Cognitive Domain Assessed | Observed Deficit in Aβ (1-42) Model |
|---|---|---|
| Morris Water Maze | Spatial Reference & Working Memory | Significant impairment in finding the hidden platform. nih.gov |
| Y-Maze | Spontaneous Alternation / Spatial Working Memory | Decreased percentage of spontaneous alternations. nih.govfarmaciajournal.com |
| Passive Avoidance | Fear-motivated Learning & Memory | Impaired retention of the learned avoidance behavior. nih.gov |
| Radial Arm Maze | Spatial Working & Reference Memory | Increased number of working and reference memory errors. farmaciajournal.com |
| Novel Object Recognition | Recognition Memory | Aβ (1-42) induced memory deficits. nih.gov |
Beyond cognitive deficits, a valid AD model must also replicate the characteristic brain pathology. The administration of β-Amyloid (1-42) is known to be cytotoxic to neurons. glpbio.com Intrahippocampal injection of Aβ(1-42) in rodents leads to significant pyramidal cell loss in the CA1 region of the hippocampus. nih.gov This neuronal loss is a critical pathological event that contributes to cognitive decline. nih.gov The peptide's neurotoxicity is a central aspect of its role in AD pathogenesis. nih.gov In addition to cell death, the presence of β-Amyloid (1-42) is associated with other histopathological changes, such as the development of dystrophic neurites and the activation of microglia and astrocytes, which are indicative of neuroinflammation. nih.govscispace.com
Evaluation of Potential Therapeutic Interventions in this compound Models
The primary utility of β-Amyloid (1-42)-induced rodent models is for the preclinical evaluation of potential treatments for Alzheimer's disease. These models allow researchers to test compounds that target various aspects of the disease cascade initiated by amyloid pathology.
Neuroprotective agents are compounds designed to shield neurons from damage and death. In rat models where AD-like pathology is induced by β-Amyloid (1-42), various potential neuroprotective agents have been tested.
For example, Sulforaphane (SFN) has been shown to protect against Aβ-induced neuronal damage and improve memory deficits. nih.gov Another compound, Carbenoxolone (Cbx), demonstrated an ability to prevent Aβ-induced neurodegeneration and cognitive decline by inhibiting neuroinflammation. researchgate.net The flavonoid Pinostrobin has also been identified as having neuroprotective activities. medchemexpress.com Research has also shown that Rhodiola crenulata extract can protect against cholinergic system deficiency and oxidative stress damage in Aβ(1-42)-induced rat models. nih.gov These studies highlight the value of the model in identifying and validating compounds that can counteract the neurotoxic effects of β-Amyloid.
Table 2: Examples of Neuroprotective Agents Tested in β-Amyloid (1-42) Rat Models
| Neuroprotective Agent | Proposed Mechanism of Action | Outcome |
|---|---|---|
| Sulforaphane (SFN) | Antioxidative, Anti-inflammatory. nih.gov | Improved memory, reduced hippocampal Aβ levels and neuronal damage. nih.gov |
| Carbenoxolone (Cbx) | Anti-inflammatory, induction of BDNF/CREB signaling. researchgate.net | Prevented neurodegeneration and cognitive decline. researchgate.net |
| Nefiracetam | Enhancement of cholinergic and monoaminergic neurotransmission. nih.gov | Improved learning and memory deficits. nih.gov |
| Rhodiola crenulata extract | Protection against cholinergic deficiency and oxidative stress. nih.gov | Alleviated learning and memory deficits. nih.gov |
Given that the aggregation of β-Amyloid into fibrils is a key pathological event, a major therapeutic strategy involves preventing this process or disassembling existing fibrils. nih.gov The β-Amyloid (1-42) rat model is crucial for testing such interventions in a living organism. One approach involves using "β-sheet breaker peptides," which are designed to interfere with the conformation that allows amyloid peptides to aggregate. scispace.com
A specific 5-residue peptide, iAb5, was designed to have a low propensity to adopt a β-sheet conformation. scispace.com In a rat model with pre-existing amyloid deposits from β-Amyloid (1-42) injection, subsequent administration of iAb5 was shown to induce the disassembly of these fibrils. This led to a significant reduction in the size of the amyloid deposits. scispace.comoup.com This demonstrates that targeting the structure of amyloid fibrils is a viable therapeutic approach and that the rat model is effective for evaluating such targeted strategies. Other compounds, such as Ro 90-7501, have been identified as inhibitors of Aβ42 fibril assembly. medchemexpress.com
The neurotoxicity of β-Amyloid (1-42) is not solely due to the physical presence of plaques but also results from a cascade of downstream pathological events. abcam.com These include oxidative stress, neuroinflammation, and disruption of crucial signaling pathways. nih.govnih.gov Aβ42 oligomers can bind to various neuronal receptors, triggering oxidative stress and calcium homeostasis imbalance, ultimately leading to neuronal dysfunction and death. medchemexpress.eumedchemexpress.com The rat model allows for the investigation of therapies that modulate these downstream pathways.
For example, the therapeutic effects of Nefiracetam in β-Amyloid (1-42)-infused rats are associated with an increase in choline (B1196258) acetyltransferase activity in the hippocampus and increased dopamine turnover in the cerebral cortex and striatum. nih.gov This suggests it works by modulating cholinergic and dopaminergic systems. Similarly, Carbenoxolone is believed to exert its neuroprotective effects by inhibiting neuroinflammation and inducing the BDNF/CREB signaling pathway. researchgate.net Juniper volatile oil has also been shown to improve spatial memory performance in this model, suggesting a modulation of downstream effects. farmaciajournal.com These findings illustrate how the β-Amyloid (1-42) model is essential for exploring and validating therapies that target the complex network of pathways disrupted in Alzheimer's disease.
Studies on Blood-Brain Barrier (BBB) Disruption in this compound Models
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. In the context of neurodegenerative disorders like Alzheimer's disease, dysfunction of the BBB is a critical pathological feature. The use of rat β-Amyloid (1-42) (TFA salt) in preclinical models has been instrumental in elucidating the mechanisms by which this amyloid peptide contributes to the breakdown of this crucial barrier.
Research utilizing rat models and in vitro systems with rat brain endothelial cells has demonstrated that β-Amyloid (1-42) directly instigates BBB pathology. These studies show that the peptide can induce increased permeability, disrupt the intricate network of tight junction proteins, and trigger cytotoxic effects on the endothelial cells that form the barrier. nih.govmdpi.comnih.gov
Mechanisms of β-Amyloid (1-42)-Induced BBB Disruption
The disruption of the BBB by β-Amyloid (1-42) is not a single event but a cascade of molecular and cellular changes. Key among these is the alteration of tight junction (TJ) proteins, which are essential for maintaining the integrity of the barrier. Studies on endothelial cells from rat cerebral cortex microvessels have shown that exposure to β-Amyloid (1-42) leads to significant changes in the localization and expression of these critical proteins. nih.gov For instance, proteins like claudin-5 and ZO-2, which are normally aligned at cell boundaries, become disrupted and relocate to the cytoplasm. nih.gov
Another critical mechanism involves the interaction of β-Amyloid (1-42) with the Receptor for Advanced Glycation End products (RAGE) on the surface of brain endothelial cells. tandfonline.comjneurosci.orgnih.gov This interaction initiates an intracellular signaling pathway that leads to increased levels of intracellular calcium and the activation of calcineurin and matrix metalloproteinases (MMPs). tandfonline.comjneurosci.org These enzymes can then degrade tight junction proteins, leading to a compromised barrier. Furthermore, β-Amyloid (1-42) exerts direct toxic effects on rat neuromicrovascular endothelial cells, causing decreased viability and inducing programmed cell death (apoptosis) and necrosis. nih.gov
Interactive Table 1: Effect of β-Amyloid (1-42) on Tight Junction Proteins in Rat Brain Endothelial Cells
| Tight Junction Protein | Effect Observed After Aβ (1-42) Exposure | Reference |
|---|---|---|
| Occludin | Expression was lower on the first day of treatment. | nih.gov |
| Claudin-1 | Expression increased at all measured time points. | nih.gov |
| Claudin-5 | Disrupted plasma membrane pattern with relocation to the cytoplasm; decreased expression. | nih.govbauerhartzlab.org |
| ZO-1 (Zonula occludens-1) | Decreased expression and disrupted distribution at cell-to-cell borders. | tandfonline.comjneurosci.org |
| ZO-2 (Zonula occludens-2) | Disrupted plasma membrane pattern with relocation to the cytoplasm; expression increased after 1 day and then decreased. | nih.gov |
Evidence of Increased BBB Permeability
In vivo studies provide compelling evidence for the role of β-Amyloid (1-42) in increasing BBB permeability. In rat models where cerebral ischemia has compromised the BBB, intravenously administered human β-Amyloid (1-42) was observed to cross into the brain and accumulate in various brain regions and cell types, including neurons and glia. mdpi.comnih.gov This demonstrates that a breach in the barrier facilitates the entry of circulating amyloid peptides into the brain parenchyma.
Interactive Table 2: Key Research Findings on β-Amyloid (1-42) and BBB Disruption
| Model System | Key Findings | Conclusion | Reference |
|---|---|---|---|
| Cultured Rat Neuromicrovascular Endothelial Cells | β-Amyloid (1-42) decreased cell viability, increased apoptosis and necrosis, and impaired the formation of capillary-like networks. | Aβ (1-42) is directly toxic to the endothelial cells of the BBB. | nih.gov |
| bEnd.3 cells (mouse brain endothelial cell line) | Aβ (1-42) induced enhanced permeability and disruption of ZO-1 via a RAGE-Ca2+-Calcineurin-MMP signaling pathway. | The Aβ-RAGE interaction is a critical mechanism for TJ disruption and increased BBB permeability. | tandfonline.comjneurosci.org |
| Rats with Cerebral Ischemia | Intravenously injected human β-Amyloid (1-42) crossed the compromised BBB and accumulated in the brain parenchyma. | BBB damage facilitates the entry of circulating Aβ into the brain. | mdpi.comnih.gov |
| Cultured Rat Cerebral Cortex Microvessel Endothelial Cells | β-Amyloid (1-42) altered the distribution and expression of multiple tight junction proteins (Occludin, Claudin-1, Claudin-5, ZO-2). | Aβ (1-42) specifically targets the molecular components of the BBB's tight junctions. | nih.gov |
The collective findings from studies using β-Amyloid (1-42) in rat-based models have firmly established its role as a key factor in the breakdown of the blood-brain barrier. The detailed molecular and cellular consequences observed in these models, from tight junction protein disruption to endothelial cell death, provide a crucial framework for understanding the vascular contributions to neurodegenerative diseases.
Advanced Research Directions and Challenges in β Amyloid 1 42 , Rat Tfa Studies
Characterization of Specific Oligomeric Species and Their Differential Toxicity in β-Amyloid (1-42), rat TFA Research
The study of β-Amyloid (1-42) (Aβ(1-42)) in rat models is predicated on the understanding that the peptide does not act as a single monolithic entity. Instead, it exists as a heterogeneous collection of non-fibrillar oligomers, protofibrils, and mature fibrils. mdpi.comresearchgate.net The trifluoroacetate (B77799) (TFA) salt of the peptide is frequently used in research settings, although the counterion itself can influence aggregation processes. lsuhsc.edursc.org Soluble oligomeric species are increasingly recognized as the primary neurotoxic agents, exhibiting greater potency than the insoluble fibrils that constitute amyloid plaques. nih.govd-nb.infouclouvain.be
The toxicity of these different Aβ assemblies varies significantly. d-nb.info Research in rat models has demonstrated that soluble, diffusible oligomers are particularly effective at inducing neuronal damage and synaptic dysfunction. pnas.orgnih.gov For instance, studies comparing oligomeric and fibrillar forms of Aβ(1-42) in rats have shown that oligomers produce a more pronounced toxic effect on retinal function. d-nb.info The structural characteristics of these oligomers, such as their size and conformation, are key determinants of their toxicity. nih.gov Small, soluble oligomers like dimers, trimers, and dodecamers are thought to be especially pernicious because they can diffuse and interact with a wide range of cellular targets. researchgate.netacs.org
A primary challenge in this field is the inherent instability and transient nature of these oligomeric species, which complicates their isolation and characterization. mdpi.comjst.go.jp The aggregation process is highly sensitive to experimental conditions, making it difficult to prepare consistent and reliable samples for in vivo and in vitro studies. mdpi.com This variability underscores the critical need for well-characterized Aβ preparations to ensure the reproducibility of experimental results. mdpi.comnih.gov
Table 1: Characterization of β-Amyloid (1-42) Species
| Species | Description | Relative Toxicity |
|---|---|---|
| Monomers | Single peptide units | Generally considered non-toxic |
| Soluble Oligomers | Small, soluble aggregates (dimers, trimers, etc.) | High |
| Protofibrils | Intermediate, curvilinear structures | Moderate to High |
| Mature Fibrils | Large, insoluble, β-sheet-rich structures | Low to Moderate |
Interplay with Other Pathological Proteins and Cellular Components in this compound Models
The pathological effects of rat Aβ(1-42) are not exerted in isolation but involve a complex interplay with other proteins and cellular elements. A central aspect of Alzheimer's disease pathology is the interaction between β-amyloid and the tau protein. ijbs.commdpi.com In rat models, the administration of Aβ(1-42) can trigger the hyperphosphorylation of tau, leading to the formation of neurofibrillary tangles (NFTs), another key hallmark of the disease. nih.govresearchgate.net This suggests that Aβ acts upstream of tau pathology in the neurodegenerative cascade. ijbs.com
Aβ(1-42) oligomers also interact directly with components of the neuronal membrane, which is considered an early event in its toxic mechanism. nih.gov They can bind to various cell surface receptors, including nicotinic acetylcholine (B1216132) receptors and N-methyl-D-aspartate (NMDA) receptors, leading to disrupted synaptic signaling and function. mybiosource.commdpi.com The interaction with the lipid bilayer itself can alter membrane fluidity and integrity, potentially forming pore-like structures that disrupt ion homeostasis. nih.govfrontiersin.org
Furthermore, Aβ(1-42) is a potent activator of glial cells. Its presence triggers a neuroinflammatory response characterized by the activation of microglia and astrocytes. nih.gov In rat models, injection of Aβ(1-42) leads to an increase in reactive astrocytes and activated microglia surrounding the injection site. nih.govresearchgate.net While this inflammatory response may be initially protective, chronic activation of glial cells contributes to neuronal damage through the release of pro-inflammatory cytokines and other neurotoxic factors. nih.gov
Table 2: Interactions of this compound with Cellular Components
| Interacting Component | Outcome of Interaction |
|---|---|
| Tau Protein | Promotes hyperphosphorylation and aggregation into NFTs. ijbs.comnih.gov |
| Neuronal Membranes/Receptors | Alters membrane fluidity, disrupts ion channels, and impairs synaptic receptor function. mdpi.comnih.gov |
| Microglia and Astrocytes | Induces activation and a chronic neuroinflammatory response. nih.gov |
Investigating the Role of this compound in Specific Brain Regions and Cell Populations
The pathology of Alzheimer's disease exhibits a distinct regional and cellular vulnerability. Studies using rat Aβ(1-42) have been crucial in probing these specific sensitivities. The hippocampus, a region vital for memory formation, is particularly susceptible to Aβ-induced toxicity. nih.gov Direct injection of Aβ(1-42) into the rat hippocampus leads to significant neuronal loss, synaptic dysfunction, and behavioral impairments related to spatial memory. nih.govnih.gov Similarly, the entorhinal cortex and other cortical areas, which are also affected early in AD, are key targets in these rat models. mdpi.comnih.gov
Research indicates that there is a selective vulnerability among different neuronal populations. nih.govnih.gov For instance, studies have shown that intracellular accumulation of Aβ(1-42) is a marker for neurons that are vulnerable to degeneration. nih.govmedrxiv.org Cholinergic neurons of the basal forebrain, for example, show significant accumulation of Aβ(1-42) oligomers, which may contribute to their selective degeneration in AD. oup.com In contrast, other neuronal types may be more resilient. nih.gov
The response of glial cells also appears to be region-specific. The activation of microglia and astrocytes following Aβ(1-42) administration can vary depending on the brain area, potentially influencing the local progression of neurodegeneration. nih.govmedrxiv.org Understanding why certain brain regions and cell types are more susceptible to the toxic effects of rat Aβ(1-42) is a critical direction for future research.
Methodological Reproducibility and Standardization in this compound Research
A significant challenge in the field of β-amyloid research is the issue of methodological reproducibility. xiahepublishing.com The aggregation of Aβ(1-42) is a notoriously sensitive process, influenced by a multitude of factors including peptide concentration, temperature, pH, buffer composition, and the presence of TFA counterions. mdpi.comacs.orgsigmaaldrich.com This can lead to the formation of different Aβ species with varying toxicities, resulting in inconsistent and often unreliable findings across different laboratories. mdpi.commdpi.com
The lack of standardized protocols for the preparation and characterization of Aβ(1-42) oligomers is a primary source of this variability. mdpi.com Many studies have highlighted the unreliability of results when using Aβ aggregates that have not been genuinely characterized. mdpi.comxiahepublishing.com To address this, there is a growing consensus on the need for rigorous quality control and the development of standardized methods for preparing stable and well-defined Aβ oligomer samples. mdpi.comacs.orgacs.org
Improving reproducibility also requires the standardization of in vivo experimental procedures. This includes consistent surgical techniques for peptide administration, as well as the use of standardized behavioral tests and pathological assessment methods. nih.gov Detailed reporting of all experimental parameters, from the initial preparation of the Aβ(1-42), rat TFA solution to the final data analysis, is essential for allowing other researchers to replicate and build upon the findings. researchgate.net Establishing universal protocols and reference standards is crucial for enhancing the reliability and translational value of research conducted using rat Aβ(1-42) models. nih.gov
Q & A
Q. How should β-Amyloid (1-42), rat TFA be prepared to ensure monomeric purity for in vitro studies?
- Methodological Answer : To obtain monomeric Aβ(1-42), dissolve the peptide in 1% NHOH or hexafluoroisopropanol (HFIP) to disrupt pre-existing aggregates. After 1 hour of incubation at room temperature, evaporate the solvent to form a peptide film. Rehydrate the film in anhydrous DMSO (5 mM), dilute in a buffer (e.g., PBS), and age at 4–8°C for 48 hours. Centrifuge at 14,000 × g for 10 minutes to separate soluble oligomers (supernatant) from fibrillar aggregates (pellet). Adjust dilution ratios based on downstream applications, such as cell toxicity assays .
Q. Why is Aβ(1-42) prioritized over Aβ(1-40) in Alzheimer’s disease (AD) models?
- Methodological Answer : Aβ(1-42) is more amyloidogenic and predominant in senile plaques compared to Aβ(1-40). Vascular amyloid deposits in AD brains show a higher Aβ(1-42)/Aβ(1-40) ratio (75:25 in parenchymal vessels), suggesting its central role in neurotoxicity and plaque formation. Its increased aggregation propensity makes it critical for modeling AD pathology in vitro and in vivo .
Advanced Research Questions
Q. How can researchers reconcile contradictory results arising from different Aβ(1-42) salt formulations (e.g., TFA vs. HFIP)?
- Methodological Answer : Salt forms influence solubility and aggregation states:
- TFA : Industry standard, produces monomeric Aβ(1-42) but requires DMSO for solubilization.
- HFIP : Ensures homogeneous monomerization but is not water-soluble.
- NaOH : Water-soluble monomeric preparation.
Select salts based on experimental goals (e.g., TFA for aggregation studies, HFIP for structural assays). Validate results using orthogonal techniques (e.g., TEM for fibril visualization, SEC for oligomer profiling) .
Q. What advanced lipidomic approaches can identify Aβ(1-42)-induced membrane perturbations in AD models?
- Methodological Answer : Treat SH-SY5Y neuroblastoma cells with Aβ(1-42) (e.g., 10 µM for 24 hours), extract lipids using 2-propanol-water (90:10 v/v), and analyze via reversed-phase UHPLC-SWATH-MS. Use MS-DIAL for lipid annotation and quantify altered species (e.g., phosphatidylcholines, sphingomyelins). Correlate lipid changes with Aβ aggregation states (monomers vs. oligomers) to explore neurotoxicity mechanisms .
| Lipid Class | Altered Species | Proposed Role in AD |
|---|---|---|
| Phosphatidylcholines | ↓ PC(16:0/18:1) | Membrane integrity loss |
| Sphingomyelins | ↑ SM(d18:1/16:0) | Apoptotic signaling |
Q. How can Aβ(1-42) detection in cerebrospinal fluid (CSF) be validated with high sensitivity?
- Methodological Answer : Use molecularly imprinted polypyrrole (MIP) biosensors for Aβ(1-42) quantification. The MIP electrode exhibits a linear range of 0.003–7 ng mL and a limit of detection (LOD) of 2.3 pg mL in artificial CSF. Validate against ELISA or LC-MS/MS, ensuring recovery rates >90% in spiked samples. Cross-check with amyloid PET imaging for clinical correlation .
| Method | LOD | Matrix | Sensitivity |
|---|---|---|---|
| MIP Biosensor | 2.3 pg mL | CSF | 1.09 µA mL ng |
| ELISA | 10 pg mL | Plasma | N/A |
Data Contradiction Analysis
Q. How to interpret variability in Aβ(1-42) toxicity across cell culture studies?
- Methodological Answer : Discrepancies may arise from:
- Aggregation state : Monomers (non-toxic) vs. oligomers (toxic). Characterize Aβ using dynamic light scattering (DLS) or native PAGE.
- Cell type specificity : Primary neurons vs. neuroblastoma lines (e.g., SH-SY5Y). Use caspase-3 activation and lactate dehydrogenase (LDH) release assays to standardize toxicity metrics .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
